molecular formula C11H3ClF4N2 B12986126 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B12986126
M. Wt: 274.60 g/mol
InChI Key: CWAJGXUFXWQWAM-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, starting from 4,7-dichloroquinoline, a nucleophilic substitution reaction can introduce the fluorine atom at the 8-position . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxide.

Scientific Research Applications

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The compound may inhibit enzymes or interfere with DNA replication, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-8-(trifluoromethyl)quinoline: Lacks the fluorine atom at the 8-position but shares similar chemical properties.

    7-Fluoro-4-chloroquinoline: Similar structure but without the trifluoromethyl group.

    8-Fluoroquinoline: Contains a fluorine atom at the 8-position but lacks other substituents.

Uniqueness

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its biological activity and stability. These substituents also influence the compound’s chemical reactivity, making it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C11H3ClF4N2

Molecular Weight

274.60 g/mol

IUPAC Name

4-chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C11H3ClF4N2/c12-8-5(3-17)4-18-10-6(8)1-2-7(9(10)13)11(14,15)16/h1-2,4H

InChI Key

CWAJGXUFXWQWAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)F)C(F)(F)F

Origin of Product

United States

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